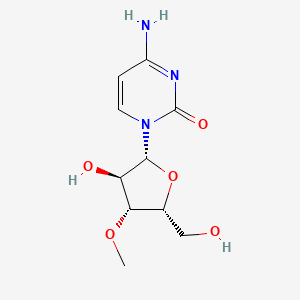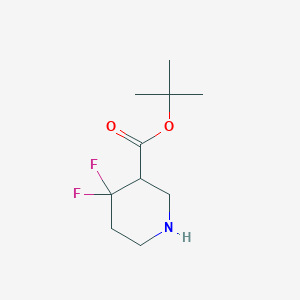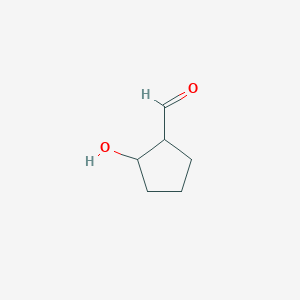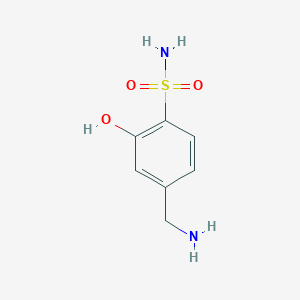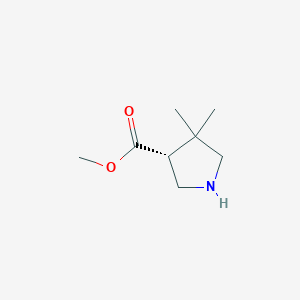
(R)-Methyl4,4-dimethylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl4,4-dimethylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. It is known for its unique stereochemistry and is often used in various chemical and pharmaceutical applications due to its specific molecular configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpyrrolidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4,4-dimethylpyrrolidine is reacted with methyl chloroformate in the presence of a base to form the desired ester product.
Industrial Production Methods: In an industrial setting, the production of ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.
Types of Reactions:
Oxidation: ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in asymmetric synthesis to produce enantiomerically pure compounds.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical agents.
- Potential applications in drug design and development due to its chiral nature.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-Methyl4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s chiral center allows it to bind selectively to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-Methyl4,4-dimethylpyrrolidine-3-carboxylate: The enantiomer of the compound, differing in its stereochemistry.
4,4-Dimethylpyrrolidine: A related compound lacking the ester group.
Methylpyrrolidine-3-carboxylate: A similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness:
- The ®-configuration provides specific stereochemical properties that can be crucial for its activity in asymmetric synthesis and chiral recognition.
- Its unique structure allows for selective interactions in biological systems, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
methyl (3R)-4,4-dimethylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-4-6(8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
MYLAORHZWOJMEJ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CNC[C@@H]1C(=O)OC)C |
Canonical SMILES |
CC1(CNCC1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


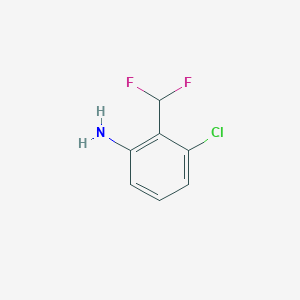
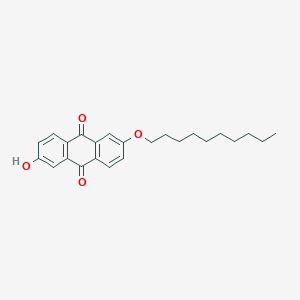

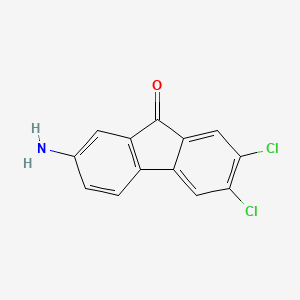


![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)
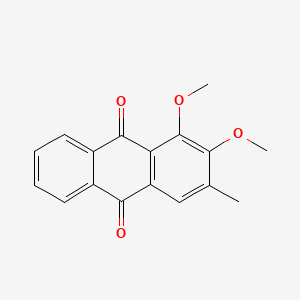
![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)
